Superior BTK Inhibition Potency Compared to a 5.5 nM Analog from the Same Patent Series
In a direct head-to-head comparison within the same BTK biochemical assay and patent disclosure, the target compound (Example 126) demonstrates significantly higher inhibitory potency (IC50 = 1 nM) than a closely related structural analog from the same series, Example 236, which has an IC50 of 5.5 nM [1][2]. This represents a 5.5-fold increase in potency, a critical advantage in lead optimization for maximizing target engagement at lower concentrations.
| Evidence Dimension | BTK Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | US20240083900, Example 236: IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold lower IC50 (higher potency) for the target compound |
| Conditions | In vitro BTK biochemical enzyme assay, as described in patent US20240083900 |
Why This Matters
For a procurement scientist, this 5.5-fold potency advantage ensures a more effective chemical probe for BTK, requiring less compound to achieve complete target inhibition and reducing the risk of off-target effects at higher concentrations.
- [1] BindingDB. (2024). Entry for BDBM658449, US20240083900, Example 126. IC50: 1nM. View Source
- [2] BindingDB. (2024). Entry for BDBM658410, US20240083900, Example 236. IC50: 5.5nM. View Source
